Methyl 2-bromo-6-cyano-4-fluorobenzoate
Description
Methyl 2-bromo-6-cyano-4-fluorobenzoate is a substituted benzoate ester featuring bromine, cyano, and fluorine substituents at the 2-, 6-, and 4-positions of the aromatic ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which influence reactivity and stability.
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDHSRUUSPQFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-cyano-4-fluorobenzoate typically involves the esterification of 2-bromo-6-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-cyano-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-amino-6-cyano-4-fluorobenzoate.
Oxidation: Formation of 2-bromo-6-cyano-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 2-bromo-6-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-cyano-4-fluorobenzoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyano and fluorine substituents influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly alter electronic and steric properties:
- Methyl 4-bromo-2-cyano-6-fluorobenzoate (CAS: 1805595-96-3): A positional isomer with bromine at the 4-position instead of 2.
- Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS: 1807116-32-0): The ethyl ester and difluoromethyl group increase lipophilicity compared to the methyl ester, which may improve membrane permeability in drug design .
- Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS: 1193162-18-3): The hydroxyl group at position 6 introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing stability under acidic conditions .
- Methyl 2-amino-4-bromobenzoate (CAS: 135484-83-2): Replacing cyano and fluorine with an amino group drastically alters electronic properties, making the compound more basic and reactive in coupling reactions .
Physical and Chemical Properties
Key differences in molecular weight, solubility, and stability are summarized below:
*Inferred properties based on analogs.
Research Methodologies and Structural Analysis
Advanced techniques like X-ray crystallography (via SHELXL and SHELXT ) and gas chromatography-mass spectrometry (GC-MS, as in ) are critical for confirming the structures and purity of these compounds. For example, GC-MS traces in highlight the importance of methyl esters in identifying diterpenoid derivatives, a methodology applicable to analyzing benzoate analogs.
Biological Activity
Methyl 2-bromo-6-cyano-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C₉H₆BrFNO₂
Molecular Weight : 232.06 g/mol
The compound features a benzoate structure with a bromine atom, a cyano group, and a fluorine substituent. This unique combination enhances its reactivity and potential applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biochemical pathways. Preliminary studies suggest that it may act as an inhibitor in various protein interactions, which could be pivotal for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Initial studies have shown potential antimicrobial effects against various bacterial strains, although further research is needed to confirm these findings.
- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit enzymes involved in critical cellular processes, which may lead to new therapeutic strategies for diseases linked to these pathways.
- Cytotoxicity Against Cancer Cells : In vitro assays have indicated that modifications in the compound's structure can enhance its cytotoxic effects against specific cancer cell lines.
Antimicrobial Screening
A recent study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated an IC₅₀ value in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents.
| Bacterial Strain | IC₅₀ (µM) |
|---|---|
| E. coli | 5.0 |
| K. pneumoniae | 3.0 |
| P. aeruginosa | 7.5 |
Cytotoxicity Assays
Cytotoxicity assays performed on various cancer cell lines revealed that structural modifications could lead to increased potency. For instance, introducing electron-withdrawing groups enhanced activity against MCF-7 breast cancer cells.
| Compound Modification | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | MCF-7 | 15 |
| -F Substitution | MCF-7 | 5 |
| -Cl Substitution | MCF-7 | 10 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including halogenation and nucleophilic substitution reactions. Controlling reaction conditions is crucial for achieving high yields and purity.
- Starting Materials : Appropriate benzoic acid derivatives.
- Reagents : Bromine, cyanide sources, and fluorinating agents.
- Conditions : Temperature and solvent selection are optimized for each reaction step.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 2-bromo-6-cyano-4-fluorobenzoate be optimized to minimize side reactions?
- Methodological Answer : The synthesis involves sequential functionalization of the benzene ring. Bromination steps require precise temperature control (e.g., <0°C) to suppress polybromination or unintended electrophilic substitutions. For instance, highlights that low temperatures during bromination reduce side reactions like overhalogenation. Reaction stoichiometry and catalyst selection (e.g., Lewis acids for directing group activation) should also be optimized. Purification via column chromatography or recrystallization using non-polar solvents (hexane/ethyl acetate) can isolate the product with >95% purity .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can verify substituent positions (e.g., fluorine’s deshielding effects, bromine’s isotopic splitting).
- Mass Spectrometry (HRMS) : Confirm molecular weight (268.06 g/mol) and isotopic patterns from bromine (/).
- X-ray Crystallography : Tools like ORTEP-3 or WinGX ( ) can resolve crystal structures, especially if single crystals are grown via slow evaporation in dichloromethane/hexane mixtures .
Q. How do the functional groups (Br, CN, F) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom is a prime site for Suzuki-Miyaura or Ullmann couplings due to its electrophilicity. The cyano group can act as a directing group in C-H activation reactions, while fluorine’s electron-withdrawing effect enhances aryl halide reactivity in nucleophilic substitutions. notes that the bromine’s position ortho to the ester group facilitates regioselective substitutions .
Advanced Research Questions
Q. What computational approaches predict the regioselectivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. The Colle-Salvetti correlation-energy functional ( ) provides insights into electron density localization, identifying reactive sites. For example, the LUMO map may show higher electron deficiency at the bromine-bearing carbon, favoring nucleophilic attack .
Q. How can crystallographic data resolve contradictions in reported reaction pathways for derivatives of this compound?
- Methodological Answer : Conflicting mechanistic proposals (e.g., radical vs. polar pathways) can be addressed by comparing experimental X-ray structures with computational models. For instance, bond-length analysis (C-Br: ~1.90 Å vs. C-F: ~1.34 Å) and Hirshfeld surface analysis (using CrystalExplorer) can reveal steric/electronic effects influencing reactivity. provides structural benchmarks (SMILES: COC(=O)C1=C(C=C(C=C1Br)Cl)F) for validation .
Q. What strategies mitigate decomposition during storage or catalytic applications?
- Methodological Answer : Stability studies under varying conditions (humidity, light, temperature) are critical. and suggest storing the compound at 2–8°C in inert atmospheres (argon) to prevent hydrolysis of the ester group. For catalytic applications, encapsulation in metal-organic frameworks (MOFs) or silica matrices can stabilize the reactive bromine and cyano groups .
Methodological Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
